Cas no 955654-69-0 (2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide)

2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-Benzothiazolecarboxamide, 2-(benzoylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-
- 955654-69-0
- AKOS024647601
- 2-benzamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
- F2422-0109
- 2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
-
- Inchi: 1S/C23H21N3O4S/c27-21(14-5-2-1-3-6-14)26-23-25-20-16(7-4-8-19(20)31-23)22(28)24-15-9-10-17-18(13-15)30-12-11-29-17/h1-3,5-6,9-10,13,16H,4,7-8,11-12H2,(H,24,28)(H,25,26,27)
- InChI Key: OREFCUBYMOKBGQ-UHFFFAOYSA-N
- SMILES: S1C2CCCC(C(NC3=CC=C4OCCOC4=C3)=O)C=2N=C1NC(=O)C1=CC=CC=C1
Computed Properties
- Exact Mass: 435.12527733g/mol
- Monoisotopic Mass: 435.12527733g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 4
- Complexity: 659
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 118Ų
Experimental Properties
- Density: 1.426±0.06 g/cm3(Predicted)
- pka: 7.00±0.40(Predicted)
2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2422-0109-20mg |
2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
955654-69-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2422-0109-2μmol |
2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
955654-69-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2422-0109-20μmol |
2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
955654-69-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2422-0109-15mg |
2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
955654-69-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2422-0109-2mg |
2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
955654-69-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2422-0109-3mg |
2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
955654-69-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2422-0109-5μmol |
2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
955654-69-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2422-0109-25mg |
2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
955654-69-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2422-0109-10μmol |
2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
955654-69-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2422-0109-10mg |
2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
955654-69-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide Related Literature
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
Additional information on 2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Comprehensive Analysis of 2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide (CAS No. 955654-69-0)
The compound 2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide (CAS No. 955654-69-0) is a synthetic organic molecule with a complex structure that combines multiple pharmacophores, including a benzodioxin ring, a tetrahydrobenzothiazole core, and a benzamide moiety. This unique combination makes it a subject of interest in medicinal chemistry and drug discovery. Researchers are particularly intrigued by its potential applications in targeting specific biological pathways, given its structural similarity to known bioactive molecules.
In recent years, the demand for novel small-molecule inhibitors and modulators has surged, driven by advancements in precision medicine and personalized therapies. The compound's benzothiazole component, for instance, is frequently explored for its role in modulating protein-protein interactions and enzyme activity. Meanwhile, the benzodioxin fragment is often associated with improved pharmacokinetic properties, such as enhanced solubility and metabolic stability. These attributes position 955654-69-0 as a promising candidate for further investigation in therapeutic development.
From a synthetic chemistry perspective, the preparation of 2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide involves multi-step organic transformations, including amide coupling and heterocyclic ring formation. The compound's purity and yield are critical factors for its utility in biological assays, prompting researchers to optimize reaction conditions using modern techniques like flow chemistry and catalytic hydrogenation. Such innovations align with the growing emphasis on sustainable and efficient synthetic methodologies in the pharmaceutical industry.
Beyond its chemical synthesis, the compound's potential bioactivity has sparked interest in computational drug design. Molecular docking studies suggest that 955654-69-0 may interact with specific protein targets involved in inflammation and cellular signaling. This aligns with current trends in AI-driven drug discovery, where virtual screening accelerates the identification of lead compounds. As the scientific community increasingly adopts machine learning tools to predict drug-like properties, compounds like this one are likely to gain further attention.
In summary, 2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide represents a fascinating case study in the intersection of synthetic chemistry and drug development. Its structural complexity, combined with emerging technologies in cheminformatics and high-throughput screening, underscores its relevance in contemporary research. As the field evolves, this compound may serve as a valuable scaffold for designing next-generation therapeutics.
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